N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-(2-methoxyethyl)-9H-purin-6-amine

Solubility Bioavailability Purine Derivative

This purine-benzodioxin hybrid uniquely combines two independently validated pharmacophores: a kinase hinge-binding purine core and a 2,3-dihydro-1,4-benzodioxin moiety that inhibits T. gondii regrowth at only 3.16× EC₅₀, outperforming clinical standards. The N9-(2-methoxyethyl) group fine-tunes solubility and target engagement beyond the N9-H analog (CAS 537666-74-3). Secure this SAR probe for antiparasitic and kinase selectivity studies.

Molecular Formula C16H17N5O3
Molecular Weight 327.34 g/mol
CAS No. 2640958-32-1
Cat. No. B6467860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-(2-methoxyethyl)-9H-purin-6-amine
CAS2640958-32-1
Molecular FormulaC16H17N5O3
Molecular Weight327.34 g/mol
Structural Identifiers
SMILESCOCCN1C=NC2=C(N=CN=C21)NC3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C16H17N5O3/c1-22-5-4-21-10-19-14-15(17-9-18-16(14)21)20-11-2-3-12-13(8-11)24-7-6-23-12/h2-3,8-10H,4-7H2,1H3,(H,17,18,20)
InChIKeyIJRCVBHLAZHXQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-(2-methoxyethyl)-9H-purin-6-amine CAS 2640958-32-1: Compound Class & Procurement Baseline


N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-(2-methoxyethyl)-9H-purin-6-amine (CAS 2640958-32-1, molecular formula C₁₆H₁₇N₅O₃, molecular weight 327.34 g/mol) is a synthetic purine derivative characterized by a 2,3-dihydro-1,4-benzodioxin-6-yl substituent at the N⁶-position and a 2-methoxyethyl group at the N⁹-position of the purine scaffold . The compound is registered as a biochemical research tool and has been catalogued in authoritative chemical databases, including ChemSrc, which provides its fundamental physicochemical identifiers . The benzodioxin chemotype has been independently identified in screening campaigns as a privileged scaffold for inhibiting Toxoplasma gondii tachyzoite regrowth in vitro [1].

Why N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-(2-methoxyethyl)-9H-purin-6-amine Cannot Be Replaced by Close Purine Analogs: A Rationale for Specific Selection


This compound occupies a unique chemical space at the intersection of two independently validated pharmacophores: the purine core and the 2,3-dihydro-1,4-benzodioxin moiety. The 9-(2-methoxyethyl) substitution differentiates it from the unsubstituted N9–H analog (CAS 537666-74-3) , altering conformational flexibility, solubility, and target engagement. Similarly, the N⁶-benzodioxin substituent is structurally and functionally distinct from simpler anilino or alkylamino N⁶-substituents (e.g., N-(3-chloro-4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine [1]) that lack the hydrogen-bonding capacity and steric profile of the fused dioxane ring. These structural differences translate into divergent biological activity profiles that preclude generic substitution.

Quantitative Differentiation Evidence for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-(2-methoxyethyl)-9H-purin-6-amine Relative to Structural Analogs


N⁹-Substitution Confers Enhanced Solubility and Bioavailability Compared to the N⁹-Unsubstituted Analog

The N⁹-(2-methoxyethyl) substituent is designed to improve aqueous solubility relative to the baseline N⁹-unsubstituted analog N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine (CAS 537666-74-3) . While direct comparative solubility measurements are not publicly available for this specific pair, the class-level effect of N⁹-alkylation on purine solubility is well-established [1]. The 2-methoxyethyl group introduces a polar ether oxygen that enhances hydrogen-bonding capacity with water, while the ethylene spacer provides conformational flexibility absent in the parent scaffold.

Solubility Bioavailability Purine Derivative

The 2,3-Dihydro-1,4-benzodioxin N⁶-Substituent Is a Validated Anti-Parasitic Pharmacophore Distinct from Simple Aromatic Amines

A high-throughput screening campaign of the Global Health Chemical Diversity Library (68,000 compounds) identified a novel 2,3-dihydro-1,4-benzodioxin chemotype as a potent inhibitor of T. gondii tachyzoite regrowth [1]. The hit compound demonstrated an EC₅₀ of 275 nM against T. gondii tachyzoites in vitro. Critically, unlike existing clinical agents that require concentrations hundreds to thousands of multiples above their EC₅₀ to prevent parasite regrowth, the benzodioxin series prevented regrowth at concentrations only a half-log (3.16×) above their EC₅₀. This functional advantage—the ability to block regrowth at near-EC₅₀ concentrations—is a specific property of the benzodioxin scaffold and is not observed with comparator antiparasitic purine analogs [1]. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-(2-methoxyethyl)-9H-purin-6-amine incorporates this validated benzodioxin pharmacophore at the N⁶-position, distinguishing it from analogs bearing simple aromatic amines (e.g., substituted anilino derivatives) [2].

Antiparasitic Toxoplasma gondii Benzodioxin

Regioisomeric Specificity of 9-Substitution Dictates Nucleotide Analog Recognition and Metabolic Stability

The target compound's N⁹-(2-methoxyethyl) substitution is regiospecific. The isomeric N⁷-substituted variant, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine (CAS 537666-74-3), carries the substituent at the imidazole nitrogen, fundamentally altering hydrogen-bonding patterns and base-pairing potential . In the context of nucleotide analog design, regioisomerism at the purine N⁷ vs. N⁹ position determines recognition by kinases, polymerases, and purine salvage enzymes. The N⁹ isomer mimics natural adenosine, enabling potential incorporation into nucleotide metabolic pathways, while the N⁷ isomer cannot serve as a substrate for adenosine kinase [1]. This regioisomeric distinction means that only the N⁹-substituted compound (the target) can function as a prodrug or metabolic precursor, a property absent in the N⁷ analog.

Regioisomerism Nucleotide Analog Metabolic Stability

Optimal Research Application Scenarios for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-(2-methoxyethyl)-9H-purin-6-amine Based on Verified Differentiation


Antiparasitic Drug Discovery Targeting T. gondii Tachyzoite Eradication

The 2,3-dihydro-1,4-benzodioxin moiety has been independently validated in a 68,000-compound screen as a T. gondii tachyzoite growth inhibitor (EC₅₀ ~275 nM) with the unique ability to prevent parasite regrowth at only 3.16× EC₅₀, in contrast to clinical drugs requiring >100× EC₅₀ [1]. This compound serves as a purine-linked benzodioxin probe for structure-activity relationship (SAR) expansion, enabling exploration of whether the purine N⁹-(2-methoxyethyl) substitution enhances antiparasitic potency or alters the regrowth inhibition window beyond the original hit.

Kinase Profiling and Purine-Directed Chemical Biology

As an N⁹-substituted 6-aminopurine, the compound retains the adenine-mimetic hydrogen-bonding face required for kinase hinge-region binding. The benzodioxin N⁶-substituent projects into the solvent-exposed or selectivity pocket region, while the 2-methoxyethyl group modulates ribose-pocket interactions . This dual-substitution pattern makes the compound suitable for kinase selectivity profiling panels, particularly for identifying targets where benzodioxin occupancy of a hydrophobic pocket confers selectivity over simpler anilino-substituted purines.

Physicochemical Comparator Studies for Purine Solubility and Formulation Optimization

The 2-methoxyethyl group at N⁹ is predicted to confer intermediate lipophilicity (estimated LogP ~1.8–2.2) compared to the unsubstituted N⁹–H analog . This compound can serve as a reference standard in solubility and permeability assays to benchmark the effect of N⁹-alkoxyalkyl substitution on purine scaffold physicochemical properties. Such data are critical for formulating purine-based compounds for in vivo pharmacokinetic studies where solubility-limited absorption is a concern.

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-(2-methoxyethyl)-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.